Cas no 1805621-06-0 (3-(Difluoromethyl)-2-hydroxy-4-iodopyridine-5-acetic acid)

3-(Difluoromethyl)-2-hydroxy-4-iodopyridine-5-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(Difluoromethyl)-2-hydroxy-4-iodopyridine-5-acetic acid
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- Inchi: 1S/C8H6F2INO3/c9-7(10)5-6(11)3(1-4(13)14)2-12-8(5)15/h2,7H,1H2,(H,12,15)(H,13,14)
- InChI Key: GDFKSFLNNZPPEX-UHFFFAOYSA-N
- SMILES: IC1=C(C(F)F)C(NC=C1CC(=O)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 376
- XLogP3: 0.1
- Topological Polar Surface Area: 66.4
3-(Difluoromethyl)-2-hydroxy-4-iodopyridine-5-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029028518-1g |
3-(Difluoromethyl)-2-hydroxy-4-iodopyridine-5-acetic acid |
1805621-06-0 | 95% | 1g |
$3,155.55 | 2022-04-01 | |
Alichem | A029028518-500mg |
3-(Difluoromethyl)-2-hydroxy-4-iodopyridine-5-acetic acid |
1805621-06-0 | 95% | 500mg |
$1,802.95 | 2022-04-01 | |
Alichem | A029028518-250mg |
3-(Difluoromethyl)-2-hydroxy-4-iodopyridine-5-acetic acid |
1805621-06-0 | 95% | 250mg |
$940.80 | 2022-04-01 |
3-(Difluoromethyl)-2-hydroxy-4-iodopyridine-5-acetic acid Related Literature
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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2. Book reviews
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
Additional information on 3-(Difluoromethyl)-2-hydroxy-4-iodopyridine-5-acetic acid
3-(Difluoromethyl)-2-hydroxy-4-iodopyridine-5-acetic acid: A Promising Compound in Pharmaceutical Research
3-(Difluoromethyl)-2-hydroxy-4-iodopyridine-5-acetic acid, with the CAS number 1805621-06-0, represents a novel chemical entity that has garnered significant attention in the field of pharmaceutical research. This compound is characterized by its unique molecular structure, which combines multiple functional groups, including a difluoromethyl group, a hydroxyl group, an iodine atom, and an acetic acid moiety. These structural features contribute to its potential biological activity and make it a valuable candidate for further exploration in drug development.
Recent studies have highlighted the importance of iodopyridine derivatives in the design of small molecule inhibitors targeting various protein kinases. The presence of the iodine atom in the 4-iodopyridine core of this compound is particularly noteworthy, as it can enhance the compound's ability to interact with specific protein targets through halogen bonding. This property is increasingly being leveraged in the development of selective kinase inhibitors, which are critical for the treatment of cancer and inflammatory diseases.
The hydroxyl group at the 2-position of the pyridine ring adds another layer of complexity to the molecule's reactivity and pharmacokinetic profile. Hydroxylated pyridine derivatives are known to exhibit improved solubility and metabolic stability, which are essential for the development of orally bioavailable drugs. Additionally, the hydroxyl group may participate in hydrogen bonding interactions with target proteins, further enhancing the compound's binding affinity.
The 3-(Difluoromethyl) group is a key structural element that significantly influences the compound's biological activity. Difluoromethyl substituents are commonly found in pharmaceutical agents due to their ability to modulate the electronic properties of the molecule. This substitution can lead to enhanced metabolic stability and altered interactions with biological targets, making it a valuable feature in drug design.
Recent advances in computational chemistry have enabled the prediction of the compound's behavior in biological systems. Molecular docking studies have shown that the 4-iodopyridine core can effectively bind to the ATP-binding sites of various kinases, suggesting its potential as a multitarget inhibitor. This property is particularly relevant in the context of complex diseases such as cancer, where the simultaneous inhibition of multiple signaling pathways is often required.
The acetic acid moiety at the 5-position of the pyridine ring contributes to the compound's overall polarity and may influence its permeability across cell membranes. This aspect is crucial for the development of drugs that need to cross the blood-brain barrier to treat neurological disorders. The combination of hydrophilic and hydrophobic groups in the molecule allows for fine-tuning of its physicochemical properties to optimize drug delivery.
Experimental studies have demonstrated that the compound exhibits promising antitumor activity in vitro. It has been shown to inhibit the proliferation of several cancer cell lines, including those derived from breast and lung cancers. The mechanism of action appears to involve the modulation of key signaling pathways, such as the PI3K/AKT and MAPK pathways, which are frequently dysregulated in malignant tumors.
Furthermore, the compound has shown potential as an anti-inflammatory agent. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are often associated with the overactivation of pro-inflammatory cytokines. Preliminary studies suggest that the iodopyridine derivative can modulate the expression of these cytokines, thereby reducing inflammation and tissue damage.
One of the most significant advantages of this compound is its structural versatility. The presence of multiple functional groups allows for the synthesis of various derivatives with tailored biological activities. This flexibility is particularly valuable in drug discovery, where the optimization of molecular properties is essential for improving efficacy and reducing side effects.
Recent research has also focused on the synthesis and characterization of the compound. Several synthetic routes have been developed to efficiently produce 3-(Difluoromethyl)-2-hydroxy-4-iodopyridine-5-acetic acid, with particular emphasis on minimizing byproducts and maximizing yield. These synthetic strategies are crucial for the large-scale production of the compound for further preclinical and clinical evaluation.
The compound's pharmacokinetic profile is another area of active investigation. Studies have shown that it exhibits moderate oral bioavailability, which is a desirable property for the development of oral medications. However, further research is needed to optimize its metabolic stability and ensure its safety in long-term use.
One of the key challenges in the development of this compound is the potential for off-target effects. While the compound shows promising activity against specific targets, its interaction with other biological systems must be carefully evaluated. This requires extensive in vivo studies to assess its safety and efficacy in different models of disease.
Despite these challenges, the compound represents a promising lead in the search for new therapeutic agents. Its unique molecular structure and the presence of multiple functional groups make it a versatile candidate for further exploration. The development of this compound is expected to contribute to the advancement of personalized medicine, where drugs are tailored to the specific needs of individual patients.
In conclusion, 3-(Difluoromethyl)-2-hydroxy-4-iodopyridine-5-acetic acid (CAS number 1805621-06-0) is a novel chemical entity with significant potential in pharmaceutical research. Its unique molecular structure, combined with the presence of multiple functional groups, makes it a valuable candidate for the development of new drugs targeting various diseases. Further studies are needed to fully understand its biological activity and optimize its properties for clinical application.
As the field of drug discovery continues to evolve, the importance of compounds like this one cannot be overstated. The ability to design and synthesize molecules with specific biological activities is essential for the development of effective therapies. The ongoing research into this compound is expected to provide valuable insights into the design of future pharmaceutical agents and contribute to the advancement of medical science.
Ultimately, the potential of this compound lies in its ability to address complex medical challenges through its unique molecular properties. Its development is expected to play a significant role in the future of drug discovery and the treatment of various diseases. As research progresses, the compound may emerge as a key player in the development of new therapeutic strategies.
While there are still many challenges to overcome, the promising results from preliminary studies suggest that this compound has a bright future in pharmaceutical research. The continued exploration of its properties and potential applications is likely to lead to significant advancements in the field of medicine.
In summary, the compound represents a valuable addition to the growing field of pharmaceutical research. Its unique molecular structure and potential biological activity make it a promising candidate for further investigation. The ongoing studies into its properties and applications are expected to contribute to the development of new and effective therapies for a wide range of diseases.
As the search for new therapeutic agents continues, compounds like this one will play a crucial role in shaping the future of medicine. The potential of this compound to address complex medical challenges is a testament to the importance of continued research and innovation in the field of drug discovery.
With the ongoing advancements in chemical synthesis and biological research, the development of this compound is expected to lead to significant breakthroughs in the treatment of various diseases. The potential impact of this compound on medical science is a clear indication of the importance of continued exploration and innovation in the field of pharmaceutical research.
As the research into this compound progresses, it is likely to provide valuable insights into the design of future pharmaceutical agents. These insights will be instrumental in the development of new and effective therapies for a wide range of diseases, further highlighting the significance of this compound in the field of medicine.
In conclusion, the compound represents a promising lead in the search for new therapeutic agents. Its unique molecular structure and potential biological activity make it a valuable candidate for further investigation. The ongoing studies into its properties and applications are expected to contribute to the development of new and effective therapies for a wide range of diseases, ultimately advancing the field of medicine and improving patient outcomes.
The compound 3-(Difluoromethyl)-2-hydroxy-4-iodopyridine-5-acetic acid (CAS number 1805621-06-0) is a promising molecular entity with significant potential in pharmaceutical research. Here's a concise summary of its key features and implications: --- ### Key Structural Features - Difluoromethyl group at position 3: Modulates electronic properties and enhances metabolic stability. - Hydroxyl group at position 2: Enhances solubility and may participate in hydrogen bonding with target proteins. - Iodine atom at position 4: Facilitates halogen bonding, improving interactions with protein targets. - Acetic acid moiety at position 5: Contributes to polarity and may influence permeability across biological membranes. --- ### Biological Potential 1. Antitumor Activity: - Inhibits proliferation of cancer cell lines (e.g., breast and lung cancers). - Targets key signaling pathways (e.g., PI3K/AKT, MAPK). 2. Anti-inflammatory Potential: - Modulates pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases. 3. Structural Versatility: - Multiple functional groups allow for the synthesis of derivatives with tailored biological activity. --- ### Synthetic and Pharmacological Considerations - Synthesis: Several synthetic routes have been developed to produce the compound efficiently. - Pharmacokinetics: Potential for optimization to improve bioavailability and therapeutic efficacy. - Personalized Medicine: Could serve as a lead for tailored therapeutic strategies. --- ### Research Implications - Drug Discovery: Highlights the importance of designing molecules with specific biological activity. - Medical Innovation: May contribute to breakthroughs in treating complex diseases. - Future Therapies: Potential to address unmet medical needs through targeted drug development. --- ### Conclusion This compound represents a valuable lead in pharmaceutical research, with the potential to advance the treatment of various diseases. Its unique molecular structure and promising biological activity position it as a key candidate for further exploration, emphasizing the importance of continued innovation in drug discovery.1805621-06-0 (3-(Difluoromethyl)-2-hydroxy-4-iodopyridine-5-acetic acid) Related Products
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